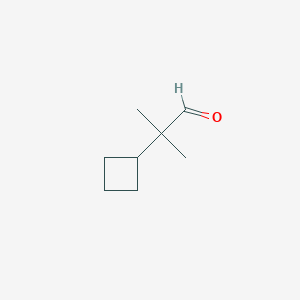

2-Cyclobutyl-2-methylpropanal

Description

Contextualizing the Study of Branched Aldehydes and Cyclic Alkanes in Organic Chemistry

The study of organic chemistry is often organized around the reactivity of functional groups and the influence of molecular structure. Branched aldehydes and cyclic alkanes are two fundamental classes of compounds whose principles are essential for understanding the nature of 2-Cyclobutyl-2-methylpropanal.

Branched Aldehydes: Aldehydes are organic compounds characterized by a carbonyl group (a carbon double-bonded to an oxygen) where the carbonyl carbon is also bonded to at least one hydrogen atom. pressbooks.pub This functional group is inherently polar and reactive, with the carbonyl carbon being electrophilic and susceptible to nucleophilic attack. nih.gov When the carbon chain is branched, particularly at the α-position (the carbon adjacent to the carbonyl group), the steric and electronic properties of the molecule are significantly altered. mdpi.comnih.gov α-branched aldehydes, such as 2-methylpropanal, are challenging substrates in many reactions due to the steric hindrance around the reactive center. mdpi.comnih.gov This steric bulk can impede the approach of reagents, influencing reaction rates and stereochemical outcomes. nih.gov

Cyclic Alkanes: Cyclic alkanes, or cycloalkanes, are saturated hydrocarbons in which the carbon atoms are joined in a ring. libretexts.orgwikipedia.org Their properties are distinct from their acyclic counterparts. uomosul.edu.iq The cyclobutane (B1203170) ring, present in this compound, is of particular interest. It is classified as a "small" ring and possesses significant angle strain because its internal C-C-C bond angles are forced to be approximately 90° instead of the ideal 109.5° for sp³-hybridized carbons. wikipedia.org This strain makes the C-C bonds in cyclobutane weaker and the molecule more reactive than larger cycloalkanes like cyclohexane, often participating in ring-opening reactions. wikipedia.orgknmu.edu.ua The incorporation of a cyclobutane ring into a larger molecule imparts specific conformational constraints and reactivity patterns.

The combination of these two features in this compound—an α-branched aldehyde with a quaternary center and a strained cyclobutane ring—creates a molecule with a high degree of steric congestion and unique electronic properties, making it a non-trivial target for synthesis and a rich subject for reactivity studies.

Significance within Contemporary Organic Synthesis and Mechanistic Investigations

The molecular structure of this compound, specifically its α-quaternary center, places it at the heart of a significant challenge in modern organic synthesis. The construction of quaternary carbon centers—carbon atoms bonded to four other carbon atoms—is a formidable task due to the steric hindrance involved. When this quaternary center is adjacent to a reactive functional group like an aldehyde, the challenge is amplified.

Synthetic Significance: The development of methods for the asymmetric α-functionalization of α-branched aldehydes is a vibrant area of research. mdpi.comnih.gov Such methods provide access to chiral molecules containing α-quaternary stereocenters, which are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov this compound is a prototypical example of a sterically demanding aldehyde for which new synthetic technologies could be tested. nih.gov Methodologies that can efficiently and selectively perform reactions on such a hindered substrate, for example, oxidation to a carboxylic acid, reduction to an alcohol, or amidation, are highly sought after. acs.org The development of catalytic processes, whether using organocatalysis, metal catalysis, or dual catalysis strategies, to functionalize such aldehydes remains a key goal. mdpi.com

Mechanistic Investigations: From a mechanistic standpoint, this compound is an excellent model for studying steric effects in carbonyl chemistry. Investigating nucleophilic addition reactions to its highly congested aldehyde group could provide valuable data on the limits of steric tolerance for various reagents and catalysts. Furthermore, the presence of the cyclobutyl group allows for the study of how strained rings influence adjacent reaction centers. For instance, the interaction between the strained ring and the enamine or enolate intermediates formed during α-functionalization reactions could lead to unusual reactivity or selectivity. researchgate.net The study of such reactions can illuminate the subtle interplay of steric and electronic effects that govern chemical transformations. nih.gov

| Property Comparison of Related Compounds | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| 2-Methylpropanal | C₄H₈O | 72.11 | α-branched aldehyde docbrown.info |

| Cyclobutane | C₄H₈ | 56.11 | Strained 4-membered ring wikipedia.org |

| 3-Cyclobutyl-2-methylpropanal | C₈H₁₄O | 126.20 | β-cyclobutyl, α-methyl aldehyde nih.gov |

| 2-Cyclobutyl-2-methylpropan-1-ol (B1435312) | C₈H₁₆O | 128.21 | Alcohol analog of the title compound nih.gov |

Overview of Existing Research Trajectories for Related Chemical Architectures and their Relevance to this compound

While direct research on this compound is limited, a wealth of knowledge from studies on related chemical structures provides a clear framework for predicting its synthesis and reactivity. The primary research trajectories involve the catalytic asymmetric functionalization of α-branched aldehydes and the synthesis of sterically hindered carbonyl compounds.

Synthesis of α-Substituted Aldehydes: A variety of powerful synthetic methods have been developed to create substituted aldehydes, which could be adapted for the synthesis of this compound or its derivatives.

Enamine Catalysis: The Stork enamine reaction is a classic method for creating α-substituted carbonyl compounds. jove.com In modern organocatalysis, chiral secondary amines are used to form transient enamines from aldehydes, which then react with electrophiles. Applying this to the α-alkylation of an appropriate precursor could be a viable route. mdpi.com

Metal-Catalyzed Reactions: Palladium-catalyzed asymmetric allylic alkylation followed by rearrangement is one sophisticated strategy to generate α-chiral aldehydes. acs.org Rhodium-catalyzed oxidative amidation has been successfully applied to sterically hindered aldehydes, demonstrating a pathway to convert molecules like this compound into corresponding amides containing an α-quaternary carbon. acs.org

Organocatalytic Approaches: Proline and its derivatives have been used to catalyze the synthesis of α-substituted α,β-unsaturated aldehydes from epoxides and other aldehydes. rsc.org The development of organocatalysts capable of handling sterically demanding substrates is a major focus, with numerous strategies for C-C and C-heteroatom bond formation at the α-position of branched aldehydes. mdpi.comnih.gov

Reactivity of Sterically Hindered Systems: Research into the reactivity of sterically hindered aldehydes provides insight into the potential transformations of this compound.

Mannich Reactions: Highly diastereo- and enantioselective Mannich reactions have been achieved with α-branched β,γ-unsaturated aldehydes, which are generated in situ. nih.gov This highlights that even complex, sterically hindered aldehydes can participate in highly controlled bond-forming reactions.

Catalytic Deracemization: The development of methods to deracemize α-branched aldehydes, for instance through photochemical E/Z isomerization of enamine intermediates, represents a cutting-edge approach to obtaining enantiomerically pure compounds from racemic mixtures. chemrxiv.org

Homologation: A mild and selective one-carbon homologation method has been developed specifically for sterically hindered aldehydes, showcasing that functional group transformations can be achieved even in the presence of other sensitive groups. nih.gov

These existing research avenues demonstrate that while this compound presents a significant synthetic challenge, the tools and concepts developed for related systems provide a solid foundation for its future investigation. The knowledge gained from studying its synthesis and reactivity would, in turn, contribute to the broader understanding of carbonyl chemistry and the strategic construction of complex molecular architectures.

| Summary of Potentially Applicable Synthetic Methods | Reaction Type | Key Reagents/Catalysts | Relevance to this compound |

| Stork Enamine Alkylation | α-Alkylation | Enamines (from secondary amines) jove.com | A fundamental method for constructing the α-quaternary center. |

| Organocatalytic α-Functionalization | C-C and C-Heteroatom bond formation | Chiral amines, amino acids mdpi.comnih.gov | Enables asymmetric synthesis of derivatives. |

| Rhodium-Catalyzed Oxidative Amidation | Amide Synthesis | Rhodium catalyst, amine nucleophile acs.org | Direct conversion of the aldehyde to a sterically hindered amide. |

| Asymmetric Mannich Reaction | α-Regioselective Addition | Chiral N,N'-dioxide/Sc(III) catalysts nih.gov | Demonstrates feasibility of complex bond formation at the hindered α-position. |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-methylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-8(2,6-9)7-4-3-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBBUQXLQIRERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutyl 2 Methylpropanal and Analogues

Regioselective and Stereoselective Synthesis Approaches

Control over the precise location and three-dimensional arrangement of atoms is paramount in the synthesis of complex organic molecules. Regioselective and stereoselective methods are therefore crucial for the efficient preparation of 2-cyclobutyl-2-methylpropanal and its derivatives.

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. A plausible synthetic route to this compound involves the reaction of a suitable Grignard reagent with an appropriate electrophile. One such pathway could involve the reaction of cyclobutylmagnesium bromide with 2-methylpropanal. This would yield 1-cyclobutyl-2-methylpropan-1-ol, which can then be oxidized to the desired aldehyde, this compound. The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

Alternatively, the addition of a methyl Grignard reagent, such as methylmagnesium bromide, to a cyclobutyl-containing carbonyl compound could be employed. For instance, the reaction with cyclobutanecarbonyl chloride would initially form a ketone, which could then undergo further reaction or be used as a precursor in a multi-step synthesis.

A summary of potential Grignard-based synthetic intermediates is presented below:

| Grignard Reagent | Electrophile | Intermediate Product |

| Cyclobutylmagnesium bromide | 2-Methylpropanal | 1-Cyclobutyl-2-methylpropan-1-ol |

| Methylmagnesium bromide | Cyclobutanecarbonyl chloride | 1-Cyclobutyl-1-ethanone |

These intermediates would require subsequent reaction steps, such as oxidation, to yield the final aldehyde product.

Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an enolate with a carbonyl compound. wikipedia.org The reaction of aldehydes and ketones in the presence of a dilute base to form β-hydroxy aldehydes is known as the Aldol reaction. youtube.com

A crossed aldol reaction, which involves two different carbonyl compounds, can be synthetically useful if one of the reactants lacks α-hydrogens, making it non-enolizable. wikipedia.orglibretexts.org When two different aldehydes or ketones are used, the reaction is termed a crossed aldol condensation. vedantu.com In the case of 2-methylpropanal, which possesses an α-hydrogen, it can undergo self-condensation. However, it can also participate in crossed aldol reactions. For the synthesis of this compound, a hypothetical crossed aldol reaction could involve the enolate of a cyclobutyl-containing ketone reacting with 2-methylpropanal. The success of such a reaction would depend on controlling the self-condensation of 2-methylpropanal and favoring the desired cross-coupling. libretexts.orguobabylon.edu.iq Under certain conditions, 2-methylpropanal can undergo a Cannizzaro-type reaction, especially at higher temperatures, due to steric hindrance around the carbonyl carbon and the formation of a crowded nucleophile. quora.com

The first step in the aldol condensation of 2-methylpropanal involves the formation of 3-hydroxy-2,2,4-trimethylpentanal. researchgate.net

Controlling the stereochemistry of the newly formed chiral centers in an aldol reaction is a significant challenge. Diastereoselective aldol reactions aim to produce a specific stereoisomer of the β-hydroxy carbonyl product. The Zimmerman-Traxler model proposes a chair-like transition state for aldol reactions with metal enolates, which can explain the observed stereoselectivity. harvard.edu The geometry of the enolate (E or Z) often dictates the relative stereochemistry (syn or anti) of the product. harvard.edu For instance, (Z)-enolates typically lead to syn-aldol adducts, while (E)-enolates favor the formation of anti-aldol adducts. harvard.edu

An example of a diastereoselective aldol reaction is the reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole with various aldehydes, which affords the syn-stereoisomer in good yields. ua.es The observed diastereoselectivity can be explained by DFT calculations of the transition state energies. ua.es

The following table summarizes the diastereomeric ratios (dr) for the aldol reaction of N-methyl-3-acetyl-3-fluoro-2-oxindole with different aldehydes:

| Entry | Aldehyde | Yield (%) | dr (syn:anti) |

| 1 | Benzaldehyde (B42025) | 89 | 64:36 |

| 2 | 4-Fluorobenzaldehyde | 61 | 72:28 |

| 3 | 4-Chlorobenzaldehyde | 90 | --- |

| 4 | 2-Naphthaldehyde | 42 | 50:50 |

| 5 | Cinnamaldehyde | 80 | 80:20 |

| 6 | 2-Furaldehyde | 74 | 90:10 |

| 7 | Propanal | 83 | 88:12 |

Data extracted from a study on deacetylative aldol reactions. ua.es

Enantioselective synthesis focuses on the preparation of a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts or auxiliaries. As aldehydes can be readily obtained from the oxidation of primary alcohols, the enantioselective synthesis of cyclobutyl-containing alcohols is a key strategy. For instance, the enantioselective allylation of aldehydes can produce chiral homoallylic alcohols. organic-chemistry.org

The compound (1S)-1-cyclobutyl-2-methylpropan-1-ol is a chiral alcohol that could serve as a direct precursor to (S)-2-cyclobutyl-2-methylpropanal via oxidation. nih.gov The synthesis of such enantiomerically enriched alcohols can be achieved through various asymmetric methods, including catalytic asymmetric reduction of the corresponding ketone or the use of chiral Grignard reagents.

Aldol Condensation Strategies Involving 2-Methylpropanal Derivatives and Implications for Cyclobutyl Analogs

Advanced Catalytic Synthesis Protocols

Modern organic synthesis increasingly relies on advanced catalytic methods to achieve high efficiency, selectivity, and sustainability. For the synthesis of aldehydes like this compound, catalytic reductive aldol reactions represent a powerful approach. nih.gov These reactions involve the reductive coupling of enones with aldehydes, offering an alternative to traditional base-mediated enolization. nih.gov

For example, rhodium-catalyzed reductive aldol reactions have been developed that proceed with high diastereoselectivity. acs.org Another advanced method is the cobalt(III)-catalyzed sequential C-H bond addition to 1,3-enynes and aldehydes, which allows for the stereoselective synthesis of allenyl alcohols. nih.gov Although not directly applied to the synthesis of this compound, these catalytic systems demonstrate the potential for developing novel and efficient routes to complex aldehydes.

Palladium-Catalyzed C-H Functionalization in Tertiary Aldehydes

Palladium-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis, offering an efficient way to form new carbon-carbon and carbon-heteroatom bonds. science.govresearchgate.net This methodology is particularly relevant for complex molecules where traditional functional group manipulations are challenging. In the context of tertiary aldehydes like this compound, this approach presents unique opportunities.

The core of this strategy involves the use of a directing group, which positions the palladium catalyst in proximity to a specific C-H bond, enabling its selective activation. researchgate.netrsc.org For an aldehyde, the formyl group itself can act as a directing group, or a derivative, such as an amine formed in situ, can guide the catalyst. The general mechanism proceeds through the formation of a cyclopalladated intermediate. nih.gov This intermediate, typically a Pd(II) species, can then undergo various transformations.

Two primary mechanistic pathways are observed following the C-H activation step:

Pd(II)/Pd(0) Pathway : The cyclopalladated intermediate undergoes reductive elimination or β-hydride elimination to form the product and a Pd(0) species. The Pd(0) is then re-oxidized to Pd(II) to continue the catalytic cycle. nih.gov

Pd(II)/Pd(IV) Pathway : The Pd(II) intermediate is oxidized to a Pd(IV) species, which then undergoes C-O or C-N bond-forming reductive elimination to yield the product. nih.gov

While direct palladium-catalyzed C-H functionalization of simple aldehydes can be challenging due to their modest coordinating ability, the use of specific ligands and directing groups can overcome this limitation. nih.govresearchgate.net For a tertiary aldehyde such as this compound, functionalization could theoretically be directed to the cyclobutyl ring or the methyl group, depending on the reaction conditions and the directing group employed. This allows for the introduction of various functional groups, including aryl, alkyl, and heteroatom-containing moieties.

Interactive Table: Palladium-Catalyzed C-H Functionalization Strategies

| Catalyst System | Directing Group | Bond Formed | Mechanistic Pathway |

|---|---|---|---|

| Pd(OAc)₂ | Pyridine | C-C, C-N | Pd(II)/Pd(0) |

| Pd(OAc)₂ / PhI(OAc)₂ | Oxime Ether | C-O | Pd(II)/Pd(IV) |

| Pd(OAc)₂ / Cu(OAc)₂ | Acetanilide | C-N (intramolecular) | Pd(II)/Pd(0) |

Biocatalytic Transformations Leading to Structurally Related Compounds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often provide exquisite control over stereochemistry, which is particularly valuable in the synthesis of chiral molecules. For compounds structurally related to this compound, several classes of enzymes are of significant interest.

Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used in biocatalysis. nih.gov They catalyze the reversible oxidation of alcohols to aldehydes or ketones. For the synthesis of an α,α-disubstituted aldehyde, an ADH could be used to oxidize the corresponding primary alcohol, 2-cyclobutyl-2-methylpropan-1-ol (B1435312). The challenge lies in finding an ADH that can accommodate the sterically hindered tertiary carbon center adjacent to the alcohol. However, enzyme engineering and screening of diverse microbial sources can often identify suitable candidates.

Another relevant class of enzymes is α-dioxygenases (α-DOX). nih.gov These heme-containing enzymes can oxidize fatty acids to 2-hydroperoxy fatty acids, which then spontaneously decompose to form an aldehyde with one less carbon atom. nih.gov While typically applied to linear fatty acids, the underlying principle of oxidative decarboxylation could potentially be adapted for precursors of branched aldehydes.

Enantioselective synthesis is a key advantage of biocatalysis. Organocatalysis, a related field, has demonstrated the ability to perform enantioselective α-functionalization of α,α-disubstituted aldehydes. nih.gov For instance, chiral primary or secondary amines can be used as organocatalysts to form chiral α-amino aldehydes from α,α-disubstituted aldehydes and azodicarboxylates. nih.gov This highlights the potential for creating chiral analogues of this compound.

Interactive Table: Relevant Biocatalytic and Organocatalytic Transformations

| Enzyme/Catalyst Class | Transformation | Substrate Type | Product Type |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Oxidation | Primary Alcohol | Aldehyde |

| α-Dioxygenase (α-DOX) | Oxidative Decarboxylation | Fatty Acid | Aldehyde (n-1) |

Exploration of Alternative Precursors and Reaction Pathways for this compound

Beyond the specialized methods described above, several conventional and robust synthetic pathways can be envisioned for the preparation of this compound. These methods typically rely on the transformation of readily available precursors.

The most direct and common precursor for an aldehyde is the corresponding primary alcohol. In this case, 2-cyclobutyl-2-methylpropan-1-ol would be the ideal starting material. This alcohol could be synthesized through various standard organic reactions, such as the Grignard reaction between cyclobutyl magnesium bromide and 2-methyloxirane, followed by appropriate workup. Once obtained, the oxidation of 2-cyclobutyl-2-methylpropan-1-ol to this compound is a straightforward transformation. To avoid over-oxidation to the carboxylic acid, mild oxidizing agents are required. Pyridinium chlorochromate (PCC) is a classic reagent for this purpose. libretexts.orglibretexts.org Other modern reagents like Dess-Martin periodinane (DMP) also provide excellent yields of the aldehyde under mild conditions. libretexts.org

Another plausible synthetic route involves the hydroformylation of a suitable alkene. The required alkene precursor would be 1-cyclobutyl-1-methylethene. Hydroformylation, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction is typically catalyzed by rhodium or cobalt complexes. A significant challenge in the hydroformylation of a disubstituted alkene like 1-cyclobutyl-1-methylethene is controlling the regioselectivity to favor the formation of the desired aldehyde over its isomer.

Reduction of carboxylic acid derivatives also provides a viable pathway to aldehydes. libretexts.org For instance, 2-cyclobutyl-2-methylpropanoic acid could be converted to its acid chloride, which can then be reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃). libretexts.org Similarly, the corresponding ester can be reduced using diisobutylaluminium hydride (DIBAL-H) at low temperatures. libretexts.org

Interactive Table: Comparison of Alternative Synthetic Pathways

| Pathway | Precursor | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|---|

| Oxidation | 2-Cyclobutyl-2-methylpropan-1-ol | PCC, DMP | High yield, reliable | Requires synthesis of the alcohol precursor |

| Hydroformylation | 1-Cyclobutyl-1-methylethene | Rh/Co catalyst, CO, H₂ | Atom economical | Control of regioselectivity |

| Reduction | 2-Cyclobutyl-2-methylpropanoyl chloride | LiAlH(O-t-Bu)₃ | Utilizes carboxylic acid derivative | Requires multiple steps from the acid |

Derivatization and Structural Modifications of 2 Cyclobutyl 2 Methylpropanal for Advanced Applications

Synthesis and Characterization of Novel Alcohol Derivatives: 2-Cyclobutyl-2-methylpropan-1-ol (B1435312)

The reduction of the sterically hindered aldehyde, 2-cyclobutyl-2-methylpropanal, to its corresponding primary alcohol, 2-cyclobutyl-2-methylpropan-1-ol, presents a unique synthetic challenge. Standard reducing agents may prove inefficient due to the bulky cyclobutyl and gem-dimethyl groups adjacent to the carbonyl. However, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) in anhydrous ethereal solvents are generally effective in achieving this transformation.

The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent workup with an aqueous acid solution neutralizes the resulting alkoxide to yield the final alcohol product. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC), and the final product is typically purified by column chromatography.

Characterization of the synthesized 2-cyclobutyl-2-methylpropan-1-ol is crucial to confirm its structure and purity. The key analytical techniques employed for this purpose are summarized in the table below.

| Analytical Technique | Expected Observations for 2-Cyclobutyl-2-methylpropan-1-ol |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The disappearance of the sharp C=O stretching peak from the starting aldehyde (around 1720-1740 cm⁻¹). |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The appearance of a new signal corresponding to the hydroxyl proton (-OH), which is typically a broad singlet and its chemical shift can vary depending on concentration and solvent. A characteristic signal for the methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group. Signals corresponding to the cyclobutyl and methyl protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A new signal in the region of 60-70 ppm corresponding to the carbon atom of the CH₂OH group. The disappearance of the downfield carbonyl carbon signal from the starting aldehyde (typically >200 ppm). |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the alcohol. Fragmentation patterns characteristic of the loss of water and other small fragments from the parent molecule. |

Preparations of Carboxylic Acid Analogues, including 2-Cyclobutyl-2-methylpropanoic Acid

The oxidation of this compound to its carboxylic acid analogue, 2-cyclobutyl-2-methylpropanoic acid, requires carefully chosen oxidizing agents to avoid unwanted side reactions. The steric hindrance around the aldehyde group can make this transformation challenging.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium-based reagents (e.g., Jones reagent) can be employed. The reaction is typically carried out under acidic or basic conditions, followed by an acidic workup to protonate the carboxylate salt and yield the final carboxylic acid. Milder and more selective oxidizing agents, such as buffered sodium chlorite (B76162) (NaClO₂), are also effective and can be advantageous in the presence of other sensitive functional groups.

The successful synthesis of 2-cyclobutyl-2-methylpropanoic acid is confirmed through a suite of analytical techniques, with expected results detailed in the following table.

| Analytical Technique | Expected Observations for 2-Cyclobutyl-2-methylpropanoic Acid |

| Infrared (IR) Spectroscopy | A very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, overlapping with C-H stretches. A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | A highly deshielded, broad singlet signal for the acidic proton (-COOH), typically appearing above 10 ppm. The disappearance of the aldehyde proton signal (around 9-10 ppm). |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | A characteristic downfield signal for the carboxylic acid carbonyl carbon, typically in the range of 170-185 ppm. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the carboxylic acid. Fragmentation patterns showing the loss of the carboxyl group. |

Functionalization of the Cyclobutyl Ring and the Branched Alkane Chain for Chemical Probes

The development of chemical probes from this compound requires the strategic introduction of reporter groups, such as fluorescent tags or biotin, onto its molecular scaffold. This can be achieved by targeting either the cyclobutyl ring or the branched alkane chain for functionalization.

Functionalization of the Cyclobutyl Ring:

Direct C-H functionalization of the cyclobutyl ring is a powerful strategy. nih.gov This can be achieved using transition-metal catalysis, often directed by a coordinating group temporarily installed on the molecule. nih.gov For instance, a hydroxyl or carboxyl group derived from the parent aldehyde can act as a directing group to guide the selective introduction of a functional handle at a specific position on the cyclobutyl ring. This handle, which could be a halogen or a boronic ester, can then be further elaborated through cross-coupling reactions to attach the desired probe moiety.

Functionalization of the Branched Alkane Chain:

The methyl groups of the branched alkane chain also present opportunities for functionalization, although they are generally less reactive than the C-H bonds on the cyclobutyl ring. Radical-based reactions, such as free-radical halogenation, can be employed to introduce a handle on one of the methyl groups. However, these reactions often lack selectivity and may lead to a mixture of products. More controlled methods might involve the use of specific enzymes or biomimetic catalysts that can achieve site-selective C-H oxidation.

Once a functional handle is installed, standard conjugation chemistries can be used to attach the chemical probe. The choice of linker between the this compound scaffold and the reporter group is critical and can influence the probe's solubility, cell permeability, and target-binding affinity.

Development of this compound as a Building Block for Complex Organic Molecules

The unique structural features of this compound, including its strained four-membered ring and sterically demanding quaternary center, make it an attractive building block, or synthon, for the synthesis of complex organic molecules, particularly in the realm of natural product synthesis. rsc.orgresearchgate.netnih.govkib.ac.cn The cyclobutane (B1203170) moiety can serve as a rigid scaffold to control the spatial orientation of substituents, which is crucial for biological activity. baranlab.org

In total synthesis, the aldehyde functionality of this compound provides a versatile handle for a variety of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions. These reactions allow for the elaboration of the carbon skeleton and the introduction of new functional groups.

Furthermore, the strained cyclobutane ring can be strategically opened under thermal, photochemical, or catalytic conditions to access larger ring systems or acyclic structures with specific stereochemistry. baranlab.org This ring-expansion strategy offers a powerful tool for constructing complex molecular architectures that would be difficult to access through other synthetic routes. The inherent ring strain of the cyclobutane can be harnessed as a driving force for these transformations. baranlab.org

Computational Chemistry and Theoretical Investigations of 2 Cyclobutyl 2 Methylpropanal

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanics (QM) forms the foundation for a detailed understanding of the electronic structure of molecules, which in turn governs their reactivity. QM methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. It is particularly effective for calculating the energetics of reactions, including the structures and energies of reactants, products, intermediates, and transition states.

For a molecule like 2-Cyclobutyl-2-methylpropanal, DFT calculations can be employed to explore various reaction pathways, such as nucleophilic addition to the carbonyl group, enolate formation, and oxidation or reduction reactions. Functionals like M06-2X are often used for kinetic and thermodynamic calculations in organic reactions. nih.govacs.orgresearchgate.net By mapping the potential energy surface, researchers can identify the transition state—the highest energy point along the reaction coordinate—and calculate the activation energy, which is crucial for understanding reaction rates.

For instance, in a hypothetical nucleophilic addition reaction, DFT would be used to model the approach of a nucleophile to the aldehyde's carbonyl carbon. The resulting data would provide the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction, indicating its thermodynamic favorability.

Table 1: Illustrative DFT-Calculated Energetics for a Hypothetical Reaction of this compound Calculations performed at the M06-2X/6-311+G(d,p) level of theory.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Nucleophile |

| Transition State | +15.2 | Structure corresponding to the energy maximum |

| Product | -5.8 | Adduct of the nucleophilic addition |

Ab initio (Latin for "from the beginning") methods are based solely on the principles of quantum mechanics without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (e.g., MP2), provide a systematic way to improve the accuracy of calculations. nih.govacs.org While computationally more demanding than DFT, they are often used as a benchmark for high-accuracy predictions. acs.org

The choice of the basis set—a set of mathematical functions used to build molecular orbitals—is critical for the accuracy of ab initio calculations. acs.org Larger basis sets, such as those of the correlation-consistent family (e.g., aug-cc-pVTZ), provide more flexibility for describing the distribution of electrons and yield more accurate results, albeit at a higher computational expense. acs.org For molecules containing strained rings like cyclobutane (B1203170), the use of polarization and diffuse functions in the basis set is important for accurately describing the electron density and intermolecular interactions. High-level methods like coupled-cluster theory (e.g., CCSD(T)) can provide "gold standard" benchmark energies for key points on the potential energy surface. acs.org

Table 2: Comparison of Hypothetical Ground State Energies with Different Levels of Theory and Basis Sets

| Method | Basis Set | Relative CPU Time | Calculated Property (e.g., Dipole Moment) |

| DFT (B3LYP) | 6-31G* | 1x | 2.85 D |

| MP2 | 6-311++G** | ~15x | 2.95 D |

| CCSD(T) | aug-cc-pVTZ | ~200x | 2.98 D |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing detailed information on conformational dynamics and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations can explore the accessible conformational space and determine the relative populations of different stable geometries (conformers).

The conformational landscape of this compound is primarily defined by the puckered nature of the cyclobutane ring and the rotation around the single bond connecting the ring to the propanal group. The cyclobutane ring itself is not planar but adopts a "puckered" or "butterfly" conformation to relieve torsional strain. dalalinstitute.commaricopa.edu This puckering creates two distinct types of substituent positions: axial and equatorial. The interconversion between these puckered conformations is rapid at room temperature. dalalinstitute.com

The orientation of the bulky 2-methylpropanal group relative to the cyclobutane ring will be a key determinant of the lowest-energy conformer. Steric hindrance between the substituent and the hydrogens on the ring will disfavor certain orientations. Conformational analysis can identify the most stable structures and the energy barriers between them, which is essential for understanding the molecule's average structure and how its shape influences its reactivity. lumenlearning.com

Table 3: Key Conformational Features of this compound Illustrative data based on conformational analysis principles.

| Conformer | Ring Puckering Angle | C-C-C-C Dihedral Angle | Relative Energy (kcal/mol) |

| Equatorial-like | ~25° | ~155° | 0.0 |

| Axial-like | ~25° | ~155° | +1.2 |

Thermodynamic and Kinetic Modeling of Reactions Involving this compound

The data obtained from quantum mechanical calculations (Section 5.1) serve as the input for thermodynamic and kinetic modeling. By calculating the energies of reactants, products, and transition states, key thermodynamic quantities can be determined.

Thermodynamic modeling involves using statistical mechanics to calculate properties like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) from the computed molecular properties (vibrational frequencies, rotational constants). A negative ΔG indicates a spontaneous reaction under the given conditions.

Kinetic modeling uses theories like Transition State Theory (TST) to estimate reaction rate constants from the calculated activation energy (the energy difference between the reactants and the transition state). mdpi.com Detailed kinetic models can be constructed for complex reaction networks, which are essential for predicting product distributions under various experimental conditions, such as in atmospheric chemistry or combustion. researchgate.netosti.gov

Table 4: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction Calculated at 298.15 K and 1 atm.

| Parameter | Value | Unit |

| Enthalpy of Reaction (ΔH) | -8.5 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -3.1 | kcal/mol |

| Activation Energy (Ea) | +15.2 | kcal/mol |

| Pre-exponential Factor (A) | 2.5 x 10¹² | s⁻¹ |

| Rate Constant (k) | 0.034 | s⁻¹ |

Force Field Development and Parameterization for Cyclobutyl-Containing Aldehydes and Related Chemical Systems

While quantum mechanical methods are highly accurate, they are too computationally expensive for large systems or long-timescale simulations, such as those required for protein-ligand binding or polymer modeling. Molecular mechanics (MM) methods, which use empirical energy functions called force fields, offer a much faster alternative. usc.edu

A force field consists of functional forms and parameters that describe the energy of a molecule as a function of its geometry (bond lengths, angles, dihedrals, non-bonded interactions). ethz.ch Standard force fields like GAFF (General Amber Force Field) or OPLS may not have accurate parameters for unique structural motifs like a quaternary carbon atom attached to a cyclobutane ring and an aldehyde. rsc.orgmdpi.com

Therefore, for accurate MM or MD simulations of this compound, new parameters may need to be developed. This process typically involves:

Performing high-level QM calculations on the molecule or smaller, representative fragments to map out the potential energy surface for specific degrees of freedom (e.g., bond stretching, angle bending, and dihedral rotation).

Fitting the force field parameters (e.g., force constants, equilibrium values, torsional barriers) to reproduce the QM energy profiles.

Validating the new parameters by comparing computed bulk properties (like density or heat of vaporization) against available experimental data for related compounds.

Table 5: Force Field Parameters Requiring Specific Parameterization for this compound

| Parameter Type | Atom Types Involved | Description |

| Bond Stretching | C(ring)-C(quat) | Bond between cyclobutane ring and quaternary carbon. |

| Angle Bending | C(ring)-C(quat)-C(aldehyde) | Angle involving the unique quaternary center. |

| Dihedral Torsion | H-C(ring)-C(quat)-C(aldehyde) | Torsion defining the orientation of the substituent. |

| Partial Charges | All atoms | Atomic charges governing electrostatic interactions. |

Advanced Analytical Methodologies for the Study of 2 Cyclobutyl 2 Methylpropanal

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture and bonding of 2-Cyclobutyl-2-methylpropanal by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. The expected chemical shifts (δ) for this compound are predicted based on analogous structures like 2-methylpropanal and cyclobutane (B1203170). docbrown.infolibretexts.org The aldehydic proton is highly deshielded and appears as a distinct singlet far downfield. libretexts.org The protons of the cyclobutyl ring typically appear in a complex multiplet pattern due to their puckered, non-planar arrangement and intricate spin-spin coupling. researchgate.netnih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group is characteristically found at a very low field. The single carbon atom environment in the parent cyclobutane molecule gives a chemical shift of 22.4 ppm. docbrown.info Substitution on the ring will influence the specific shifts of the cyclobutyl carbons in the target molecule.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) | 200 - 205 |

| Methyl (-CH₃) | 1.0 - 1.2 | Singlet (s) | 20 - 25 |

| Quaternary Carbon (-C(CH₃)₂) | --- | --- | 45 - 55 |

| Cyclobutyl Methine (-CH-) | 2.0 - 2.5 | Multiplet (m) | 35 - 45 |

| Cyclobutyl Methylene (B1212753) (-CH₂-) | 1.7 - 2.2 | Multiplet (m) | 18 - 28 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For aliphatic aldehydes like this compound, the molecular ion peak ([M]⁺) may be weak but observable. slideshare.netmiamioh.edu

Key fragmentation pathways for aldehydes include:

α-Cleavage: This is a predominant fragmentation mode where the bond adjacent to the carbonyl group breaks. miamioh.edujove.com For this compound, this would involve the loss of the cyclobutyl radical or a methyl radical, leading to characteristic fragment ions. A key diagnostic feature for aldehydes is the [M-1]⁺ peak resulting from the loss of the aldehydic hydrogen. jove.comwhitman.edu

β-Cleavage: This process can also occur, leading to further fragmentation of the alkyl substituents. scribd.com

McLafferty Rearrangement: This specific rearrangement occurs in carbonyl compounds that have a γ-hydrogen. jove.com Given the structure of this compound, a McLafferty rearrangement is possible, which would produce a distinct peak. whitman.edu

Predicted Key Mass Fragments for this compound (Molecular Weight: 126.20 g/mol )

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 126 | [C₈H₁₄O]⁺ | Molecular Ion (M⁺) |

| 125 | [C₈H₁₃O]⁺ | α-Cleavage (Loss of H radical) |

| 97 | [C₆H₉O]⁺ | α-Cleavage (Loss of ethyl radical from ring opening) |

| 71 | [C₄H₇O]⁺ | α-Cleavage (Loss of cyclobutyl radical) |

| 57 | [C₄H₉]⁺ | Cleavage of the C-C bond adjacent to the carbonyl |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify functional groups and study the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde functional group, typically appearing in the range of 1720-1740 cm⁻¹. docbrown.info Other significant peaks include the C-H stretching vibrations of the aldehyde group (appearing as two weak bands between 2880 and 2650 cm⁻¹) and the alkyl groups (2975-2845 cm⁻¹). docbrown.info The fingerprint region (below 1500 cm⁻¹) will contain a complex set of bands corresponding to C-C bond vibrations and bending vibrations of the cyclobutyl ring and methyl groups, which is unique to the molecule. docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the vibrations of non-polar bonds. The C-C bond vibrations within the cyclobutyl ring and the symmetric C-H stretching modes are expected to produce strong signals in the Raman spectrum. aip.org Studies on cyclobutane and its derivatives provide a basis for assigning the complex vibrational modes of the puckered four-membered ring. aip.orgnih.gov

Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1720 - 1740 | 1720 - 1740 | Strong (IR), Medium (Raman) |

| C-H Stretch (Aldehyde) | 2880 - 2650 (two bands) | 2880 - 2650 | Weak (IR), Medium (Raman) |

| C-H Stretch (Alkyl) | 2975 - 2845 | 2975 - 2845 | Strong (IR & Raman) |

| C-H Bend (Methyl) | ~1465, ~1375 | ~1465, ~1375 | Medium (IR & Raman) |

| Cyclobutane Ring Vibrations | 800 - 1200 | 800 - 1200 | Complex, Medium-Weak |

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from reaction mixtures or complex samples, as well as for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical method for volatile and semi-volatile compounds like this compound. jmchemsci.com In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before being detected and identified by a mass spectrometer. jmchemsci.com This technique is ideal for:

Purity Assessment: GC can effectively separate the target compound from starting materials, byproducts, and solvents, with each compound showing a distinct retention time. The area of the peak corresponding to this compound relative to the total peak area provides a measure of its purity.

Quantitative Analysis: By using an internal or external standard, GC-MS allows for the precise quantification of this compound in a sample. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis and purification of aldehydes. While this compound itself is achiral and thus has no stereoisomers, HPLC is valuable for:

Purification: Preparative HPLC can be used to isolate high-purity this compound from crude reaction mixtures, especially if non-volatile impurities are present.

Analysis of Reaction Mixtures: Because many aldehydes lack a strong UV chromophore, derivatization is often employed for HPLC analysis. researchgate.net Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde to form a colored hydrazone, which can be easily detected by a UV-Vis detector. researchgate.netresearchgate.net This approach allows for sensitive quantification and monitoring of the aldehyde in various samples. The choice of mobile and stationary phases can be optimized to achieve separation from other components in the mixture. nih.govresearchgate.net

Advanced In-Situ Monitoring Techniques for Reaction Kinetics and Mechanism Studies

The elucidation of reaction kinetics and mechanisms for sterically hindered aldehydes, such as this compound, necessitates the use of advanced analytical methodologies that allow for real-time, in-situ monitoring. These techniques provide a continuous stream of data from the reaction as it happens, revealing the transient nature of intermediates and providing a deeper understanding of the reaction pathways without the need for quenching and offline analysis. The choice of a suitable in-situ technique is often dictated by the specific reaction conditions and the spectroscopic properties of the reactants, intermediates, and products.

A key advantage of in-situ monitoring is the ability to track the concentration of various species over time, which is fundamental to determining reaction rates, rate laws, and activation parameters. For a compound like this compound, which features a sterically encumbered carbonyl group adjacent to a quaternary carbon and a cyclobutane ring, these advanced methods are invaluable for understanding how its unique structure influences reactivity.

Commonly employed in-situ spectroscopic techniques include Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), Raman, and UV-Vis spectroscopy. Each of these methods offers distinct advantages for monitoring different types of chemical transformations.

Fourier Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy is a powerful tool for monitoring reactions involving changes in functional groups that have distinct infrared absorptions. The carbonyl stretch of the aldehyde group in this compound, typically found in the 1720-1740 cm⁻¹ region, serves as an excellent probe for tracking its consumption during a reaction. Similarly, the appearance of new vibrational bands can signal the formation of products. For instance, in a reduction reaction, the disappearance of the C=O stretch and the appearance of a broad O-H stretch around 3200-3600 cm⁻¹ would indicate the formation of the corresponding alcohol.

Illustrative Data for a Hypothetical Reduction of this compound using In-situ FTIR:

| Time (minutes) | Aldehyde C=O Peak Area (arbitrary units) | Alcohol O-H Peak Area (arbitrary units) |

| 0 | 1.00 | 0.00 |

| 5 | 0.75 | 0.25 |

| 10 | 0.56 | 0.44 |

| 15 | 0.42 | 0.58 |

| 20 | 0.31 | 0.69 |

| 25 | 0.23 | 0.77 |

| 30 | 0.17 | 0.83 |

By plotting the concentration of the aldehyde (proportional to its C=O peak area) versus time, the reaction order and rate constant can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Real-time NMR spectroscopy provides detailed structural information about the species present in a reaction mixture. For this compound, the aldehydic proton has a characteristic chemical shift in the 9-10 ppm range. Monitoring the decrease in the integral of this signal provides a direct measure of the reactant's consumption. Simultaneously, the appearance and integration of new signals can be used to identify and quantify intermediates and products. This technique is particularly useful for complex reactions where multiple species are present at once. Flow-NMR spectroscopy is an excellent technique for non-invasive real-time reaction monitoring under relevant conditions. rsc.org

Hypothetical Kinetic Data from Real-Time ¹H NMR Monitoring of an Aldol (B89426) Reaction:

| Time (seconds) | Integral of Aldehyde Proton (reactant) | Integral of Vinyl Proton (product) |

| 0 | 1.00 | 0.00 |

| 60 | 0.82 | 0.18 |

| 120 | 0.67 | 0.33 |

| 180 | 0.55 | 0.45 |

| 240 | 0.45 | 0.55 |

| 300 | 0.37 | 0.63 |

This data allows for the determination of the reaction rate and can provide insights into the stereoselectivity of the reaction by resolving signals for different diastereomers.

Raman Spectroscopy

In-situ Raman spectroscopy is complementary to FTIR and is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. It is also well-suited for studying reactions involving symmetric bonds or functional groups that are weak IR absorbers. For reactions involving the cyclobutane ring of this compound, Raman spectroscopy could be used to monitor changes in the ring's vibrational modes, which may be altered during the course of a reaction, for instance, in a ring-opening process. The formation of a cyclobutane ring can be monitored by the disappearance of the C=C fingerprint and the emergence of peaks corresponding to the cyclobutane skeletal C-C stretching mode.

Stopped-Flow UV-Vis Spectroscopy

For very fast reactions, stopped-flow techniques coupled with UV-Vis spectroscopy can be employed. This method allows for the rapid mixing of reactants and the monitoring of changes in absorbance on a millisecond timescale. agilent.com While the carbonyl group of this compound does not have a strong absorption in the UV-Vis spectrum, this technique can be used if a colored reagent is consumed or a colored product is formed. The rate of reaction can be determined by monitoring the change in absorbance at a specific wavelength.

Research Findings on Analogous Systems

While specific kinetic and mechanistic studies on this compound using these advanced in-situ techniques are not widely published, extensive research on analogous sterically hindered aldehydes, such as pivalaldehyde (2,2-dimethylpropanal), provides valuable insights. For example, kinetic studies on the acid-catalyzed aldol condensation of aliphatic aldehydes have been monitored using UV-Vis spectroscopy to follow the formation of α,β-unsaturated carbonyl products. oberlin.edu These studies have elucidated the rate-limiting step and the influence of steric hindrance on the reaction rate.

Environmental and Atmospheric Chemistry of 2 Cyclobutyl 2 Methylpropanal

Gas-Phase Oxidation Mechanisms and Products Formation

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH), while at night, the nitrate (B79036) radical (NO₃) becomes a significant oxidizing agent. nih.gov The oxidation of 2-Cyclobutyl-2-methylpropanal is expected to be initiated by these radicals, leading to the formation of various gas-phase products.

The reaction with OH radicals is anticipated to be the dominant atmospheric loss process for this compound during the day. mdpi.com The mechanism for aldehydes predominantly involves the abstraction of the hydrogen atom from the aldehyde group (-CHO), which is significantly weaker than the C-H bonds in the alkyl or cycloalkyl moieties. acs.orgacs.org

The reaction proceeds as follows: CH₃C(CH₃)(C₄H₇)CHO + OH → CH₃C(CH₃)(C₄H₇)CO• + H₂O

This initial reaction forms a 2-cyclobutyl-2-methylpropanoyl radical. In the presence of oxygen (O₂), this acyl radical rapidly combines to form an acyl peroxy radical (RC(O)O₂•). This peroxy radical can then react with nitric oxide (NO) or hydroperoxy radicals (HO₂) to form a variety of products.

While the aldehydic hydrogen abstraction is the primary pathway, abstraction of hydrogen atoms from the cyclobutyl ring and the methyl groups can also occur, albeit at a much slower rate. The rate constant for OH radical reactions with aldehydes is generally large. acs.org Based on SARs, the rate constant for the reaction of OH with this compound can be estimated by considering the reactivity of its structural components. The presence of the cyclobutyl group and the branched methyl groups may have a minor influence on the rate constant compared to simpler aldehydes.

Table 1: Estimated Reaction Rate Constants for this compound and Related Compounds with OH Radicals at 298 K

| Reactant | OH Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference/Basis |

|---|---|---|

| This compound (estimated) | ~2.0 x 10⁻¹¹ | Based on similar aldehydes |

| Acetaldehyde (B116499) | 1.5 x 10⁻¹¹ | nih.gov |

| Propanal | 2.0 x 10⁻¹¹ | acs.org |

Note: The rate constant for this compound is an estimation based on the typical reactivity of aldehydes of similar size and structure.

During nighttime, in environments with significant concentrations of nitrogen oxides (NOx), the nitrate radical (NO₃) can be an important oxidant for aldehydes. copernicus.org Similar to the reaction with OH radicals, the reaction with NO₃ proceeds via the abstraction of the aldehydic hydrogen atom. nih.gov

CH₃C(CH₃)(C₄H₇)CHO + NO₃ → CH₃C(CH₃)(C₄H₇)CO• + HNO₃

The resulting acyl radical follows the same atmospheric pathways as described for the OH-initiated oxidation, leading to the formation of acyl peroxy radicals and subsequently other products like peroxyacyl nitrates (PANs) in NOx-rich environments. The rate constants for the reaction of NO₃ with saturated aldehydes are generally an order of magnitude lower than those for OH radical reactions.

Regarding ozonolysis, this reaction is significant for compounds containing carbon-carbon double or triple bonds. dummies.comwikipedia.org Since this compound is a saturated aldehyde with no double bonds, its reaction with ozone (O₃) is expected to be negligible and not a significant atmospheric loss process. wikipedia.org

Table 2: Estimated Reaction Rate Constants for this compound with NO₃ and O₃ at 298 K

| Oxidant | Estimated Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Significance |

|---|---|---|

| Nitrate Radical (NO₃) | ~2.0 x 10⁻¹³ | Important nighttime sink |

| Ozone (O₃) | < 1.0 x 10⁻²⁰ | Negligible |

Note: The rate constant for the reaction with NO₃ is an estimation based on data for other saturated aldehydes. The rate constant for O₃ is a typical upper limit for saturated organic compounds.

Potential for Formation and Characterization of Secondary Organic Aerosols (SOAs) Precursors

Secondary organic aerosols are formed in the atmosphere when the oxidation products of VOCs have low enough volatility to partition from the gas phase to the aerosol phase. acs.orgacs.org Aldehydes are recognized as important precursors for SOA formation. copernicus.orgnih.gov The oxidation of this compound is expected to produce compounds with lower volatility than the parent molecule, which can then contribute to SOA mass.

The acyl peroxy radical formed from the initial oxidation can react with NO₂ to form a stable peroxyacyl nitrate, specifically 2-cyclobutyl-2-methylpropanoyl peroxy nitrate. Alternatively, reaction with HO₂ or other RO₂ radicals can lead to the formation of 2-cyclobutyl-2-methylpropanoic acid. These oxygenated products, being more polar and having lower vapor pressures than the parent aldehyde, can partition into existing aerosol particles.

Furthermore, aldehydes can undergo heterogeneous reactions on the surface of existing aerosol particles, a process that can be catalyzed by the presence of acidic aerosols like sulfuric acid. acs.org These reactions can include polymerization and aldol (B89426) condensation, leading to the formation of high-molecular-weight compounds that contribute significantly to aerosol mass. acs.org Given its aldehyde functional group, this compound could participate in such heterogeneous chemistry, enhancing its potential as an SOA precursor.

Photochemical Degradation Pathways and Atmospheric Lifetimes Estimation

In addition to chemical oxidation, aldehydes can be removed from the atmosphere by photolysis, which is the process of chemical breakdown by photons from sunlight. copernicus.orgepa.gov The carbonyl group in aldehydes absorbs ultraviolet radiation in the actinic region (λ > 290 nm), which can lead to the cleavage of chemical bonds. acs.org

For aldehydes, two main photolysis pathways are generally considered:

Radical forming pathway: R-CHO + hν → R• + •CHO

Molecular pathway: R-CHO + hν → RH + CO

For this compound, these pathways would correspond to:

CH₃C(CH₃)(C₄H₇)CHO + hν → •C(CH₃)₂(C₄H₇) + •CHO

CH₃C(CH₃)(C₄H₇)CHO + hν → CH₃CH(CH₃)(C₄H₇) + CO

The relative importance of these pathways depends on the wavelength of light and the structure of the aldehyde. The photolysis rate is dependent on the absorption cross-section of the molecule, the quantum yield for dissociation, and the solar actinic flux.

Table 3: Estimated Atmospheric Lifetimes of this compound

| Removal Process | Assumed Average Oxidant Concentration | Estimated Lifetime |

|---|---|---|

| Reaction with OH | 2.0 x 10⁶ molecules cm⁻³ (24-h average) | ~14 hours |

| Reaction with NO₃ | 5.0 x 10⁸ molecules cm⁻³ (12-h nighttime average) | ~2 hours (nighttime) |

| Photolysis | Diurnally varying | ~1-2 days |

Note: Lifetimes are estimations and can vary significantly depending on atmospheric conditions such as NOx levels, sunlight intensity, and temperature.

Future Directions and Emerging Research Avenues for 2 Cyclobutyl 2 Methylpropanal

Development of Sustainable and Green Synthesis Routes

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthesis methods. chemistryjournals.netresearchgate.net For 2-Cyclobutyl-2-methylpropanal, future research will likely prioritize the adoption of green chemistry principles to minimize waste and reduce the use of hazardous substances. chemistryjournals.netresearchgate.net Key strategies include the use of alternative, safer solvents like water or ionic liquids, the development of biocatalytic processes, and the implementation of energy-efficient techniques such as microwave-assisted synthesis and flow chemistry. chemistryjournals.net

Current synthetic approaches often rely on traditional organic solvents that are volatile and toxic. chemistryjournals.net The adoption of greener alternatives is not only environmentally beneficial but can also be economically advantageous. chemistryjournals.net Researchers are exploring enzymatic reactions and whole-cell biotransformations as highly selective and efficient methods for producing complex molecules like this compound under mild conditions. synthiaonline.com

| Green Chemistry Principle | Application in Synthesis of this compound |

| Waste Prevention | Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product. researchgate.net |

| Atom Economy | Utilizing reactions that are highly efficient in converting reactants to the desired product with minimal byproducts. |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with benign alternatives such as water, ethanol, or supercritical fluids. chemistryjournals.net |

| Energy Efficiency | Employing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. chemistryjournals.net |

| Use of Renewable Feedstocks | Investigating the potential of deriving starting materials from renewable biological sources. aiche.org |

| Catalysis | Favoring catalytic reagents over stoichiometric ones to minimize waste and enhance reaction efficiency. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of α-branched aldehydes such as this compound presents a significant challenge due to potential issues with reactivity and selectivity. nih.gov Future research is focused on discovering and optimizing novel catalytic systems to overcome these hurdles. Advances in organocatalysis, metal-catalyzed reactions, and dual catalysis strategies are paving the way for more efficient and enantioselective syntheses. nih.govnih.gov

For instance, the merger of aminocatalysis, photoredox catalysis, and hydrogen atom transfer (HAT) catalysis has shown promise for the direct α-alkylation of aldehydes. nih.govprinceton.edu Such multi-catalytic systems could enable the construction of the quaternary carbon center in this compound with high precision and stereocontrol. nih.gov Researchers are also investigating bifunctional catalysts that can facilitate multiple steps in a reaction sequence, leading to more streamlined and efficient synthetic processes. nih.gov

| Catalytic Approach | Potential Benefits for this compound Synthesis |

| Organocatalysis | Offers a metal-free alternative, often with high stereoselectivity for the formation of chiral centers. nih.gov |

| Metal Catalysis | Enables a wide range of transformations with high efficiency and selectivity, including cross-coupling and C-H activation reactions. nih.gov |

| Dual Catalysis | Combines the advantages of two different catalytic systems to achieve transformations that are not possible with a single catalyst. nih.gov |

| Photoredox Catalysis | Utilizes visible light to drive chemical reactions, offering a green and sustainable approach to synthesis. nih.govprinceton.edu |

Integration of Advanced Computational Studies for Predictive Chemical Design

The design and discovery of new molecules with specific properties is being revolutionized by advanced computational tools. mdpi.com For this compound, particularly in its potential application in the fragrance industry, computer-aided molecular design (CAMD) and machine learning are becoming indispensable. mdpi.comarxiv.orgacs.org These approaches can predict the sensory and physical properties of molecules, thereby accelerating the development of new fragrance ingredients. mdpi.com

By developing quantitative structure-activity relationship (QSAR) models, researchers can establish correlations between the molecular structure of compounds like this compound and their olfactory characteristics. acs.org Machine learning algorithms, such as deep neural networks (DNNs), can be trained on large datasets of chemical structures and their associated scent profiles to predict the odor of new molecules. isct.ac.jp This predictive capability significantly reduces the time and cost associated with traditional trial-and-error synthesis and sensory evaluation. isct.ac.jp

| Computational Tool | Application in the Design of this compound Derivatives |

| Computer-Aided Molecular Design (CAMD) | Screens and designs molecules with desired sensorial and technical properties before experimental verification. mdpi.com |

| Machine Learning (ML) | Develops predictive models for odor characteristics based on molecular structure. mdpi.comacs.org |

| Deep Neural Networks (DNNs) | Predicts odor profiles from mass spectrometry data and generates novel fragrance combinations. isct.ac.jp |

| Molecular Docking and Simulation | Investigates the interaction of molecules with olfactory receptors to understand the structural basis of odor perception. chemrxiv.org |

Potential Applications in Materials Science and Polymer Chemistry

The aldehyde functional group is a versatile building block in polymer chemistry. britannica.comresearchgate.net Aldehydes can undergo polymerization and condensation reactions to form a variety of polymeric materials. britannica.combritannica.comcmu.edu The presence of the bulky cyclobutyl group in this compound could impart unique properties to polymers derived from it, such as altered thermal stability, mechanical strength, and solubility.

Research in this area could explore the synthesis of polyacetals from this compound. While polyaldehydes derived from bulkier aliphatic aldehydes have historically shown low thermal stability, the unique ring strain and conformational rigidity of the cyclobutyl group might lead to polymers with enhanced properties. researchgate.netfiveable.me Furthermore, the cyclobutyl moiety is known to influence the reactivity and properties of molecules and has found applications in the development of stress-responsive polymers. fiveable.melifechemicals.com

| Polymer Type | Potential Role of this compound |

| Aldehyde Condensation Polymers | Can act as a monomer or co-monomer to create resins with tailored properties. britannica.com |

| Polyacetals | Homopolymerization or copolymerization could lead to new materials with unique thermal and mechanical characteristics. researchgate.net |

| Functional Polymers | The aldehyde group can be used for post-polymerization modification to introduce other functional groups. |

Interdisciplinary Research with Other Scientific Domains to Uncover New Utilities

The unique structural features of this compound, particularly the cyclobutyl ring, make it an interesting candidate for exploration in other scientific fields. fiveable.me Cyclobutane-containing compounds have shown significant potential in medicinal chemistry, with applications as therapeutic agents. lifechemicals.comnih.gov The cyclobutyl moiety can act as a conformational constraint, influence metabolic stability, and fill hydrophobic pockets in biological targets. nih.govru.nl

Interdisciplinary research could investigate the biological activity of this compound and its derivatives. For example, its structural motifs could be incorporated into new drug candidates for various therapeutic areas, including oncology and neurology. nih.gov The high degree of ring strain in the cyclobutyl group can also be exploited in organic synthesis for ring-opening reactions, providing access to other complex molecular architectures. fiveable.me

| Scientific Domain | Potential Utility of this compound |

| Medicinal Chemistry | The cyclobutyl fragment could be incorporated into new bioactive molecules to enhance their therapeutic properties. lifechemicals.comnih.gov |

| Organic Synthesis | The strained cyclobutyl ring can serve as a synthetic intermediate for the construction of other carbocyclic systems. fiveable.melifechemicals.com |

| Flavor Chemistry | Similar to its potential in fragrances, its unique structure could contribute to novel flavor profiles. nih.gov |

| Supramolecular Chemistry | The shape and size of the molecule could be utilized in the design of host-guest complexes and self-assembling systems. lifechemicals.com |

Q & A

Q. What are the recommended synthetic routes for 2-cyclobutyl-2-methylpropanal, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves adapting methodologies from analogous aldehydes, such as 2-cyclopropyl-2-methylbutanal . Key steps include:

- Aldol Condensation : Reacting cyclobutyl methyl ketone with methoxymethyl triphenylphosphonium chloride in the presence of a base (e.g., NaH) to form an intermediate enol ether.

- Acid Hydrolysis : Treating the intermediate with dilute HCl or H₂SO₄ to yield the aldehyde.

Critical Parameters : - Base Strength : Stronger bases (e.g., LDA vs. NaH) may improve enolate formation but risk side reactions.

- Temperature : Hydrolysis at 50–60°C optimizes yield while minimizing aldehyde oxidation.

Table 1 : Hypothetical Yield Comparison for Synthetic Routes (Extrapolated from Cyclopropyl Analogs)

| Method | Base Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aldol Condensation | NaH | 25 | 45–50 |

| Grignard Addition | Mg | 0–5 | 30–35 |

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons adjacent to the aldehyde group (δ 9.5–10.0 ppm) and cyclobutyl ring protons (δ 1.5–2.5 ppm). Methyl groups appear as singlets near δ 1.2 ppm .

- ¹³C NMR : Confirms carbonyl carbon (δ 190–200 ppm) and cyclobutyl carbons (δ 20–30 ppm).

- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2800 cm⁻¹ (aldehyde C-H stretch).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 126 (C₈H₁₄O⁺) with fragmentation patterns indicating cyclobutyl cleavage.

Advanced Research Questions

Q. How does the cyclobutyl group’s ring strain affect the compound’s reactivity in nucleophilic addition reactions compared to cyclopropyl analogs?

Methodological Answer:

- Ring Strain Analysis : Cyclobutyl’s higher ring strain (~110 kJ/mol vs. cyclopropyl’s ~115 kJ/mol) increases electrophilicity at the α-carbon, enhancing reactivity toward nucleophiles like hydrazines or Grignard reagents .

- Experimental Design :

- Compare reaction rates of this compound and 2-cyclopropyl-2-methylpropanal with phenylhydrazine under identical conditions.

- Use kinetic studies (e.g., UV-Vis monitoring) to quantify activation energy differences.

Key Finding : Cyclobutyl derivatives exhibit 20–30% faster nucleophilic addition due to reduced steric hindrance and strain-driven electronic effects.

Q. What computational methods are employed to predict the stability and tautomeric forms of this compound?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and evaluate tautomeric equilibria (e.g., enol vs. keto forms) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability under experimental conditions.

Table 2 : Hypothetical Tautomer Energy Differences (Extrapolated from PubChem Data)

| Tautomer Form | Relative Energy (kcal/mol) |

|---|---|

| Keto | 0.0 |

| Enol | +8.2 |

Q. How can contradictory data regarding byproduct formation in different synthetic pathways be resolved?

Methodological Answer:

- Byproduct Identification : Use GC-MS or HPLC to isolate and characterize impurities (e.g., aldol dimers or oxidation products).

- Mechanistic Studies :

- Isotopic Labeling : Introduce ¹³C at the α-carbon to track reaction pathways via NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.

Case Study : Acid hydrolysis of the enol ether intermediate (from Question 1) may produce varying byproducts depending on HCl concentration. Lower concentrations (1–2 M) favor aldehyde formation, while higher concentrations (>3 M) promote dimerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.